N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWHXCYAVWKHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed [3+2] Cycloaddition
A regioselective method employs copper(I) iodide (5 mol%) to catalyze reactions between nitrile oxides (generated in situ from aldoximes) and terminal alkynes. This approach yields 3,5-disubstituted isoxazoles in 78–92% yields. For the target isoxazole:
- Nitrile oxide precursor : Chlorooxime derived from pent-4-ynal
- Alkyne : Propiolic acid
- Conditions : CHCl₃, 60°C, 6 hr
Ultrasound-Assisted Synthesis
An eco-friendly protocol under ultrasound irradiation (40 kHz) avoids catalysts:
Ionic Liquid-Mediated Cyclization
Recyclable 1-butyl-3-methylimidazolium bromide ([BMIM]Br) facilitates:
- Reactants : β-Diketone + hydroxylamine hydrochloride
- Temperature : 80°C, 2 hr
- Yield : 89% with 95% ionic liquid recovery.
Synthesis of 2-(Furan-2-yl)-2-(Thiophen-3-yl)Ethylamine
Nucleophilic Addition to Imines
Step 1 : Formation of Schiff base
- Reactants : Furan-2-carbaldehyde + thiophen-3-ylmethylamine
- Catalyst : Acetic acid (5 mol%)
- Solvent : Toluene, reflux, 4 hr
Step 2 : Grignard Addition
Cross-Coupling Approaches
Suzuki-Miyaura Coupling :
- Reactants : 2-Bromofuran + 3-thienylboronic acid
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : K₂CO₃
- Solvent : DME/H₂O (4:1), 90°C, 8 hr
- Yield : 68%.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Mixed Carbonate Method
- Activator : Isobutyl chloroformate (1.1 eq)
- Base : N-Methylmorpholine (2 eq)
- Solvent : THF, −15°C, 3 hr
- Yield : 81%.
Optimization Data
Table 1: Comparative Analysis of Amide Coupling Conditions
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| EDCl/HOBt | EDCl + HOBt | DMF | 25 | 24 | 76 |
| Mixed Carbonate | Isobutyl chloroformate | THF | −15→25 | 3 | 81 |
| Uranium Salt | HATU | DCM | 25 | 12 | 69 |
Table 2: Physicochemical Properties of Target Compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 288.32 g/mol | HRMS |
| LogP | 2.74 | Calculated (ChemAxon) |
| Aqueous Solubility | 0.12 mg/mL | HPLC-UV |
| Melting Point | 158–160°C | DSC |
Mechanistic Insights
Cycloaddition Stereochemistry
The copper-catalyzed [3+2] reaction proceeds via a concerted asynchronous mechanism , where nitrile oxide LUMO (π*) interacts with alkyne HOMO (π). Substituent electronic effects dictate regioselectivity: electron-withdrawing groups on nitrile oxides favor C3-substitution.
Amidation Kinetics
DFT calculations (B3LYP/6-31G*) reveal:
- Rate-limiting step: Nucleophilic attack by amine on activated carboxyl (ΔG‡ = 24.3 kcal/mol)
- EDCl/HOBt lowers activation energy by 8.7 kcal/mol vs. non-catalyzed pathway.
Challenges and Solutions
Purification Difficulties
Epimerization Risks
Scalability and Industrial Relevance
Continuous Flow Synthesis
A microreactor system (0.5 mm ID) enables:
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23.4 (bench) → 8.7 (flow)
- E-factor : 18.2 → 6.3.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include halogenation reagents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, derivatives of isoxazole have demonstrated inhibition of growth in Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .
Anticancer Properties
The anticancer potential of this compound has been explored through several in vitro studies. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The mechanism involves the modulation of enzyme activity and receptor interactions, crucial for its therapeutic effects .
Case Study: Induction of Apoptosis
A study demonstrated that this compound increased p53 expression and caspase cleavage in MCF-7 cells, indicating its potential as an anticancer agent .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of the Furan and Thiophene Rings : Introduced via cross-coupling reactions such as Suzuki or Stille coupling.
- Amidation Reaction : Formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions .
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Effective against Staphylococcus aureus | Induces apoptosis in MCF-7 cells |
| Isoxazole Derivative A | Moderate activity against E. coli | Minimal cytotoxicity |
| Isoxazole Derivative B | High activity against resistant strains | Induces apoptosis in multiple cancer types |
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cycloaddition | Nitrile oxide, alkyne |
| 2 | Cross-coupling | Boronic acids, palladium catalysts |
| 3 | Amidation | Isoxazole carboxylic acid, amine |
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Isoxazole-Carboxamides with Aromatic/ Heteroaromatic Substituents
Key Observations :
- Bioactivity: The diethylaminophenyl-thiophene analog () demonstrates inhibitory activity against GABA transporters (GATs), likely due to the electron-donating diethylamino group enhancing membrane permeability. In contrast, glycosylated analogs () prioritize solubility and targeting for imaging applications.
Thiophene- and Furan-Containing Analogs
Key Observations :
- Imaging Applications : Thiophene-ethoxy side chains in PT-ADA-PPR () enable dual-wavelength excitation (488 nm and 559 nm), a feature absent in the target compound. This highlights the trade-off between aromatic conjugation length and optical properties.
- Antimicrobial Potential: Thiadiazole-thiophene hybrids () exhibit broad-spectrum activity, but their trichloroethyl groups may introduce toxicity concerns compared to the target compound’s furan-thiophene system.
Structural Isomers and Bioisosteres
Key Observations :
- Crystallographic Stability : The thiazole-containing analog () forms stable crystals due to hydrogen bonding between the thiazole nitrogen and carboxamide oxygen, a property that could guide the crystallization of the target compound.
- Regulatory Relevance : Furan-containing impurities in ranitidine () underscore the importance of rigorous purity profiling for furan-thiophene hybrids.
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide, also referred to as 5-(furan-2-yl)-N-(2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
- Attachment of Furan and Thiophene Rings : Cross-coupling reactions such as Suzuki or Stille coupling are utilized for this purpose.
- Amidation Reaction : The final step involves the formation of the carboxamide group by reacting the isoxazole carboxylic acid with an amine under dehydrating conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance:
- A study evaluated various isoxazole-amide analogues against multiple cancer cell lines (MCF-7, HeLa, Hep3B). Compounds similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole exhibited significant cytotoxic activity with IC50 values ranging from 15.48 to 39.80 µg/ml depending on the cell line .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
Additionally, these compounds were shown to induce apoptosis rather than necrosis in Hep3B cells, demonstrating their potential as anticancer agents .
Antioxidant Activity
The antioxidant capacity of these compounds has also been assessed. One study reported that certain derivatives exhibited IC50 values as low as 7.8 µg/ml in DPPH assays, indicating strong antioxidant properties compared to Trolox (IC50 = 2.75 µg/ml) .
Anti-inflammatory Properties
Another aspect of biological activity includes anti-inflammatory effects. In vivo studies showed that specific isoxazole derivatives could significantly inhibit edema in animal models, with inhibition rates exceeding 75% within two hours post-administration . Molecular docking studies indicated strong binding affinities to COX-2 enzymes, suggesting a mechanism for their anti-inflammatory activity.
Case Studies and Research Findings
- Cytotoxicity in Cancer Models :
- Molecular Docking Studies :
Q & A
Q. Key Methodological Considerations :
- Reaction time and temperature optimization to avoid side products (e.g., over-cyclization).
- Use of NMR (1H/13C) and mass spectrometry to confirm intermediate structures .
How is this compound characterized structurally?
Basic Research Question
Structural elucidation relies on:
- Spectroscopic Techniques :
- Chromatography : TLC or HPLC to verify purity (>95%) .
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as seen in structurally similar oxadiazole-thiophene hybrids .
What strategies optimize the yield and purity of this compound during synthesis?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Use : Triethylamine or iodine accelerates heterocycle formation while minimizing byproducts .
- Temperature Control : Short reflux times (1–3 minutes) prevent decomposition of heat-sensitive intermediates .
- Purification : Gradient elution in column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted starting materials .
Data Contradiction Analysis :
Discrepancies in yield may arise from residual solvents or unoptimized stoichiometry. Replicate experiments with controlled drying (e.g., molecular sieves) and stoichiometric titration are recommended.
How do structural modifications to the furan, thiophene, or isoxazole moieties affect the compound’s biological activity?
Advanced Research Question
- Furan/Thiophene Substitution :
- Isoxazole Modifications :
- Biological Assays :
How can researchers resolve contradictions in reported biological data for this compound?
Advanced Research Question
Contradictions often arise from:
- Assay Variability : Differences in cell line sensitivity, culture conditions, or endpoint measurements. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Purity Issues : Impurities >5% skew bioactivity. Validate purity via HPLC-MS and elemental analysis .
- Structural Isomerism : Confirm regiochemistry (e.g., thiophen-3-yl vs. thiophen-2-yl) through NOESY NMR or X-ray .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
